Scopoletin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Research

Scientific Field: Biochemistry

Application Summary: Scopoletin has been studied for its potential as an antioxidant.

Methods of Application: In an in vivo study, hypertensive rats were orally administered with 10 mg/kg scopoletin.

Antimicrobial Research

Scientific Field: Microbiology

Application Summary: Scopoletin has been indicated to have antimicrobial properties.

Anticancer Research

Scientific Field: Oncology

Application Summary: Scopoletin has been explored for its anticancer properties

Methods of Application: In one study, scopoletin showed anti-tumorigenic and anti-angiogenic activity in a nude mouse xenograft model.

Anti-Inflammatory Research

Scientific Field: Immunology

Application Summary: Scopoletin has been studied for its potential anti-inflammatory effects.

Neuroprotective Research

Scientific Field: Neuroscience

Application Summary: Scopoletin has been indicated to have neuroprotective properties.

Hepatoprotective Research

Scientific Field: Hepatology

Application Summary: Scopoletin has been studied for its potential hepatoprotective effects.

Anti-diabetic Research

Scientific Field: Endocrinology

Application Summary: Scopoletin has been studied for its potential anti-diabetic effects

Anti-hypertensive Research

Scientific Field: Cardiology

Application Summary: Scopoletin has been indicated to have anti-hypertensive properties

Anti-hyperuricemic Research

Scientific Field: Rheumatology

Application Summary: Scopoletin has been studied for its potential anti-hyperuricemic effects.

Analgesic Research

Scientific Field: Pharmacology

Application Summary: Scopoletin has been indicated to have analgesic properties

Anti-thyroid Research

Application Summary: Scopoletin has been studied for its potential anti-thyroid effects

Endocrinal Activities

Application Summary: Scopoletin has been indicated to have endocrinal activities

Anti-tubercular Research

Application Summary: Scopoletin has been studied for its potential anti-tubercular effects.

Immunomodulatory Research

Application Summary: Scopoletin has been indicated to have immunomodulatory properties.

Enzyme Inhibition Research

Application Summary: Scopoletin has been studied for its potential as an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase.

Anti-hyperglycaemic Research

Application Summary: Scopoletin has been indicated to have anti-hyperglycaemic properties.

Cytotoxic Research

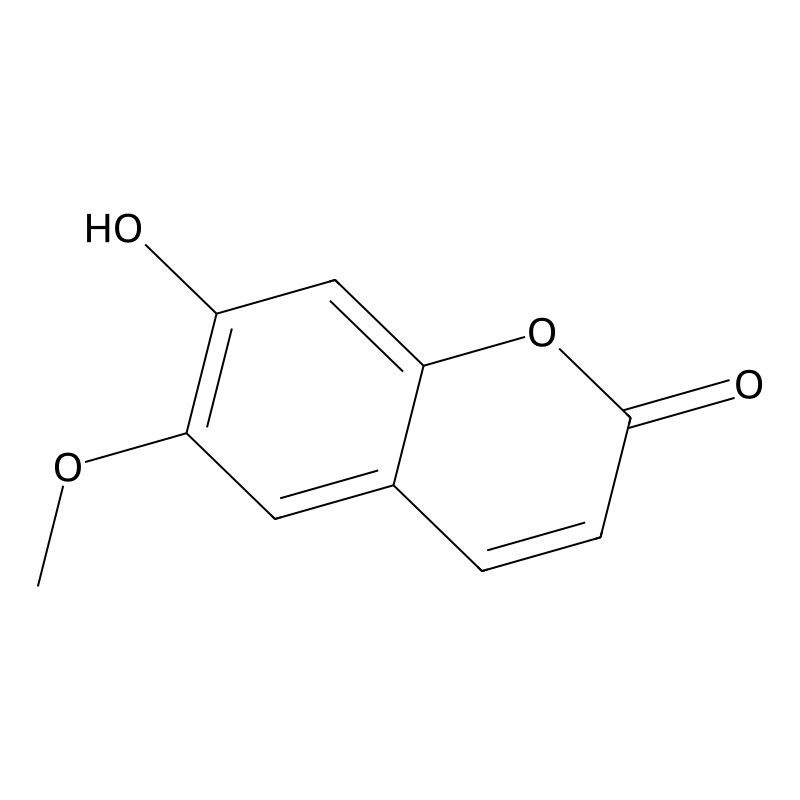

Scopoletin, chemically known as 7-hydroxy-6-methoxy coumarin, is a naturally occurring compound classified within the coumarin family. It is characterized by its unique structure, which consists of a 1,2-benzopyrone core modified by hydroxyl and methoxy groups on the benzene ring. This compound is predominantly found in various plants, including those from the genus Scopolia, as well as in Artemisia, Cynodon, and Malva species . Scopoletin exhibits notable fluorescent properties when dissolved in dimethyl sulfoxide or water, making it useful in various analytical applications .

Research suggests Scopoletin possesses various biological activities. Studies have shown it may act as an:

- Antimicrobial agent: Scopoletin exhibits antifungal and antitubercular properties, potentially disrupting fungal cell walls and inhibiting Mycobacterium tuberculosis growth [, ].

- Antioxidant: The structure with conjugated double bonds and hydroxyl groups suggests potential free radical scavenging activity [].

- Anti-inflammatory and neuroprotective agent: Scopoletin may modulate inflammatory pathways and protect nerve cells, although the exact mechanisms require further investigation [].

- Hydroxylation: Cinnamic acid is hydroxylated to produce p-coumaric acid.

- CoA Activation: p-Coumaric acid is converted into p-coumaroyl-CoA by 4-coumarate CoA ligase.

- Ortho-Hydroxylation: Feruloyl-CoA undergoes ortho-hydroxylation to yield 6-hydroxyferuloyl-CoA.

- Isomerization and Lactonization: The resulting compound undergoes spontaneous trans/cis isomerization and lactonization to form scopoletin .

Scopoletin exhibits a wide range of biological activities, making it a compound of significant interest in pharmacology:

- Anticancer Properties: Scopoletin has been shown to induce apoptosis in various cancer cell lines, including human cervical cancer and melanoma cells. It operates through mechanisms such as activation of caspase-3 and inhibition of the phosphoinositide 3-kinase/protein kinase B signaling pathway .

- Anti-inflammatory Effects: It has demonstrated potential in reducing inflammation by inhibiting inducible nitric oxide synthase and other inflammatory mediators .

- Antioxidant Activity: Scopoletin acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Several methods have been developed for the synthesis of scopoletin, including:

- Microbial Synthesis: Utilizing microbial cell factories that convert glucose or lignin-derived aromatics into scopoletin through engineered biosynthetic pathways .

- Chemical Synthesis: Traditional chemical synthesis methods involve multi-step reactions starting from simple organic compounds, often utilizing enzymes like coumarin synthase to enhance yields .

- Extraction from Plants: Scopoletin can be extracted from various plant sources using techniques such as supercritical fluid extraction, which offers an environmentally friendly approach .

Scopoletin finds applications across multiple fields:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, scopoletin is being explored for therapeutic applications in cancer treatment and chronic inflammatory diseases .

- Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative in food products .

- Fluorimetric Assays: Scopoletin's fluorescent nature allows its use in assays for detecting hydrogen peroxide and other reactive species .

Research indicates that scopoletin interacts with various biological targets:

- Enzyme Inhibition: Scopoletin has been identified as an inhibitor of monoamine oxidase and quinone oxidoreductase, suggesting potential effects on neurotransmitter metabolism .

- Cell Signaling Pathways: It influences signaling pathways related to apoptosis and inflammation, notably through modulation of nuclear factor-kappa B activity and caspase activation .

Similar Compounds

Several compounds share structural similarities with scopoletin, each possessing unique properties:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Scoparone | Coumarin | Lacks hydroxyl group at position 7 |

| Fraxetin | Coumarin | Contains additional hydroxyl groups |

| Umbelliferone | Coumarin | Exhibits different biological activities |

| Coumarin | Parent Compound | Basic structure without additional modifications |

Scopoletin's unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities compared to these similar compounds. Its specific interactions with cellular mechanisms further differentiate it within the coumarin family .

The ultraviolet-visible absorption spectroscopy of scopoletin reveals characteristic spectral features that serve as distinctive identification markers. The maximum absorption wavelength occurs consistently at 344 nanometers when measured in methanolic solution [3]. This primary absorption band represents the π→π* electronic transition characteristic of the conjugated coumarin chromophore system.

Detailed spectroscopic analysis demonstrates that scopoletin exhibits multiple absorption bands across the ultraviolet-visible spectrum. In methanol solvent, the compound displays absorption maxima at 227, 297, and 339 nanometers [4], with the longer wavelength absorption corresponding to the lowest energy electronic transition. The standard scopoletin reference compound shows absorption peaks at 338.12, 296.52, and 226.90 nanometers [5], confirming the consistency of these spectral signatures.

Solvent effects significantly influence the absorption characteristics of scopoletin. Under alkaline conditions using methanol with sodium hydroxide, the absorption spectrum undergoes a bathochromic shift, displaying peaks at 210 and 390 nanometers [4]. This red-shift indicates deprotonation of the phenolic hydroxyl group, resulting in enhanced conjugation and altered electronic properties.

The correlation coefficient for scopoletin quantitative analysis using ultraviolet-visible spectrophotometry demonstrates excellent linearity at 0.9995 over the concentration range of 5-50 micrograms per milliliter [3]. The limit of detection and limit of quantification were determined as 2.238 and 7.463 micrograms per milliliter, respectively, establishing the method's analytical sensitivity.

| Solvent Condition | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|

| Methanol | 344 | π→π* primary | [3] |

| Methanol | 227, 297, 339 | Multiple transitions | [4] |

| Methanol + NaOH | 210, 390 | Deprotonated form | [4] |

| Plant extract | 346 | In vivo identification | [6] |

Fourier-Transform Infrared Vibrational Analysis

Fourier-transform infrared spectroscopy provides comprehensive vibrational fingerprint information for scopoletin structural characterization. The hydroxyl stretching vibration appears as a broad absorption band at 3435 wavenumbers (cm⁻¹), indicating the presence of hydrogen-bonded phenolic hydroxyl groups [7]. This characteristic broad peak results from intermolecular hydrogen bonding interactions between scopoletin molecules.

The carbonyl stretching vibration of the lactone ring manifests as a strong absorption at 1654 wavenumbers, confirming the presence of the α,β-unsaturated lactone functionality essential to the coumarin structure [7]. This vibration represents the characteristic C=O stretching mode of the benzopyranone ring system.

Carbon-hydrogen stretching vibrations appear at 2917 wavenumbers, corresponding to both aromatic and aliphatic C-H bonds present in the methoxy and aromatic ring systems [7]. The aromatic carbon-carbon stretching vibrations occur at 1535 wavenumbers, indicating the conjugated benzene ring structure.

Carbon-hydrogen bending vibrations are observed at 1462 wavenumbers, while ester group vibrations characteristic of the methoxy substituent appear at 1241 and 1165 wavenumbers [7]. These latter absorptions confirm the presence of the 6-methoxy group and provide structural confirmation of the substitution pattern.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment | Intensity |

|---|---|---|---|

| 3435 | O-H stretching | Phenolic hydroxyl | Strong, broad |

| 2917 | C-H stretching | Aromatic/methoxy | Medium |

| 1654 | C=O stretching | Lactone carbonyl | Strong |

| 1535 | C=C stretching | Aromatic ring | Medium |

| 1462 | C-H bending | Aromatic/methyl | Medium |

| 1241, 1165 | C-O stretching | Methoxy group | Medium |

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural elucidation through detailed analysis of hydrogen and carbon-13 chemical environments. The proton nuclear magnetic resonance spectrum in deuterated chloroform reveals characteristic signals for the coumarin ring system and substituents.

The pyrone ring protons appear as two distinctive doublets: H-4 at 7.75 parts per million and H-3 at 6.18 parts per million, both exhibiting coupling constants of 9.5 hertz [4]. This large coupling constant confirms the trans-diaxial relationship of these vinyl protons in the α,β-unsaturated lactone system.

Aromatic proton signals include H-8 at 7.09 parts per million and H-5 at 6.82 parts per million, both appearing as singlets due to the absence of adjacent protons [4]. The downfield chemical shift of H-8 reflects its position ortho to the electron-withdrawing lactone carbonyl group.

The methoxy group protons resonate as a singlet at 3.90 parts per million [4], consistent with the electron-shielding effect of the oxygen atom and the typical chemical shift range for aromatic methoxy groups.

Carbon-13 nuclear magnetic resonance analysis reveals the complete carbon framework. The lactone carbonyl carbon appears at 161.4 parts per million, representing the most downfield signal due to the electron-deficient carbonyl carbon [4]. The phenolic carbon C-7 resonates at 150.3 parts per million, while the methoxy-substituted carbon C-6 appears at 149.7 parts per million.

The vinyl carbon C-4 appears at 144.0 parts per million, reflecting its position in the α,β-unsaturated system [4]. The aromatic carbon C-5 resonates at 113.5 parts per million, while the methoxy carbon appears upfield at 56.4 parts per million, characteristic of aliphatic carbon attached to oxygen.

| Nucleus | δ (ppm) | Multiplicity | Assignment | Coupling (Hz) |

|---|---|---|---|---|

| ¹H | 7.75 | Doublet | H-4 | J = 9.5 |

| ¹H | 6.18 | Doublet | H-3 | J = 9.5 |

| ¹H | 7.09 | Singlet | H-8 | - |

| ¹H | 6.82 | Singlet | H-5 | - |

| ¹H | 3.90 | Singlet | 6-OCH₃ | - |

| ¹³C | 161.4 | - | C=O (lactone) | - |

| ¹³C | 150.3 | - | C-7 (phenolic) | - |

| ¹³C | 149.7 | - | C-6 (methoxy) | - |

| ¹³C | 56.4 | - | OCH₃ | - |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides crucial molecular weight confirmation and fragmentation pathway information for scopoletin identification. Under electron impact ionization conditions, scopoletin exhibits a molecular ion peak at mass-to-charge ratio 192.05 with 100 percent relative intensity [4], confirming the molecular formula C₁₀H₈O₄.

Primary fragmentation pathways include loss of methyl radical producing an ion at mass-to-charge ratio 177.05 with 53.5 percent relative intensity [4]. This fragmentation represents cleavage of the methoxy group, a characteristic pattern for methoxy-substituted aromatic compounds.

Carbon monoxide loss from the molecular ion generates a fragment at mass-to-charge ratio 164.10 with 19.44 percent relative intensity [4], indicating the labile nature of the lactone carbonyl group under high-energy conditions. Additional fragmentation through formic acid elimination produces an ion at mass-to-charge ratio 149.05 with 37.2 percent relative intensity.

Electrospray ionization mass spectrometry analysis reveals the protonated molecular ion at mass-to-charge ratio 193.2 [8] [9]. Under collision-induced dissociation conditions, the most abundant fragment ion appears at mass-to-charge ratio 132.9 [8] [9], corresponding to multiple reaction monitoring transitions used for quantitative analysis.

Gas chromatography-mass spectrometry analysis of the trimethylsilyl derivative shows characteristic fragmentation patterns with specific retention indices [10]. The derivatized compound exhibits a molecular weight of 264.35 Da and demonstrates retention index of 2067.01 on capillary column systems.

| m/z | Ion Identity | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 192.05 | M⁺- | 100.0 | Molecular ion |

| 177.05 | [M-CH₃]⁺ | 53.5 | Methyl radical loss |

| 164.10 | [M-CO]⁺ | 19.44 | Carbon monoxide loss |

| 149.05 | [M-HCOOH]⁺ | 37.2 | Formic acid elimination |

| 193.2 | [M+H]⁺ | Variable | Protonated molecular ion |

| 132.9 | Fragment | Abundant | Collision-induced dissociation |

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Mexacarbate

Dates

2: Zeng YC, Li S, Liu C, Gong T, Sun X, Fu Y, Zhang ZR. Soluplus micelles for improving the oral bioavailability of scopoletin and their hypouricemic effect in vivo. Acta Pharmacol Sin. 2017 Mar;38(3):424-433. doi: 10.1038/aps.2016.126. Epub 2017 Jan 23. PubMed PMID: 28112183; PubMed Central PMCID: PMC5342662.

3: Shi W, Hu J, Bao N, Li D, Chen L, Sun J. Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybrids. Bioorg Med Chem Lett. 2017 Jan 15;27(2):147-151. doi: 10.1016/j.bmcl.2016.11.089. Epub 2016 Dec 1. PubMed PMID: 27956344.

4: Pandy V, Vijeepallam K. Antipsychotic-like activity of scopoletin and rutin against the positive symptoms of schizophrenia in mouse models. Exp Anim. 2017 Oct 30;66(4):417-423. doi: 10.1538/expanim.17-0050. Epub 2017 Jul 12. PubMed PMID: 28701621; PubMed Central PMCID: PMC5682354.

5: Khunnawutmanotham N, Chimnoi N, Saparpakorn P, Techasakul S. Synthesis and anti-acetylcholinesterase activity of scopoletin derivatives. Bioorg Chem. 2016 Apr;65:137-45. doi: 10.1016/j.bioorg.2015.12.002. Epub 2015 Dec 8. PubMed PMID: 26943478.

6: Zeng Y, Li S, Wang X, Gong T, Sun X, Zhang Z. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies. Molecules. 2015 Oct 19;20(10):18988-9001. doi: 10.3390/molecules201018988. PubMed PMID: 26492227; PubMed Central PMCID: PMC6332412.

7: Naikawadi VB, Ahire ML, Lahiri A, Nikam TD. In vitro propagation and cell cultures of memory tonic herb Evolvulus alsinoides: a best source for elicited production of scopoletin. Appl Microbiol Biotechnol. 2016 Apr;100(8):3463-76. doi: 10.1007/s00253-015-7153-5. Epub 2015 Dec 1. PubMed PMID: 26621800.

8: Basu M, Mayana K, Xavier S, Balachandran S, Mishra N. Effect of scopoletin on monoamine oxidases and brain amines. Neurochem Int. 2016 Feb;93:113-7. doi: 10.1016/j.neuint.2016.01.001. Epub 2016 Jan 19. PubMed PMID: 26796202.

9: Choi RY, Ham JR, Lee HI, Cho HW, Choi MS, Park SK, Lee J, Kim MJ, Seo KI, Lee MK. Scopoletin Supplementation Ameliorates Steatosis and Inflammation in Diabetic Mice. Phytother Res. 2017 Nov;31(11):1795-1804. doi: 10.1002/ptr.5925. Epub 2017 Sep 18. PubMed PMID: 28921708.

10: Rajniak J, Giehl RFH, Chang E, Murgia I, von Wirén N, Sattely ES. Biosynthesis of redox-active metabolites in response to iron deficiency in plants. Nat Chem Biol. 2018 May;14(5):442-450. doi: 10.1038/s41589-018-0019-2. Epub 2018 Mar 26. PubMed PMID: 29581584; PubMed Central PMCID: PMC6693505.

11: Chezem WR, Memon A, Li FS, Weng JK, Clay NK. SG2-Type R2R3-MYB Transcription Factor MYB15 Controls Defense-Induced Lignification and Basal Immunity in Arabidopsis. Plant Cell. 2017 Aug;29(8):1907-1926. doi: 10.1105/tpc.16.00954. Epub 2017 Jul 21. PubMed PMID: 28733420; PubMed Central PMCID: PMC5590497.

12: Zhang X, Yarman A, Erdossy J, Katz S, Zebger I, Jetzschmann KJ, Altintas Z, Wollenberger U, Gyurcsányi RE, Scheller FW. Electrosynthesized MIPs for transferrin: Plastibodies or nano-filters? Biosens Bioelectron. 2018 May 15;105:29-35. doi: 10.1016/j.bios.2018.01.011. Epub 2018 Jan 9. PubMed PMID: 29351867.

13: Nam H, Kim MM. Scopoletin has a potential activity for anti-aging via autophagy in human lung fibroblasts. Phytomedicine. 2015 Mar 15;22(3):362-8. doi: 10.1016/j.phymed.2015.01.004. Epub 2015 Feb 4. PubMed PMID: 25837273.

14: Choi BR, Kumar SK, Zhao C, Zhang LT, Kim CY, Lee SW, Jeon JH, Soní KK, Kim SH, Park NC, Kim HK, Park JK. Additive effects of Artemisia capillaris extract and scopoletin on the relaxation of penile corpus cavernosum smooth muscle. Int J Impot Res. 2015 Nov-Dec;27(6):225-32. doi: 10.1038/ijir.2015.23. Epub 2015 Oct 8. Erratum in: Int J Impot Res. 2016 Mar-Apr;28(2):80. So, I [corrected to Soní, K K]. PubMed PMID: 26447600.

15: Stringlis IA, Yu K, Feussner K, de Jonge R, Van Bentum S, Van Verk MC, Berendsen RL, Bakker PAHM, Feussner I, Pieterse CMJ. MYB72-dependent coumarin exudation shapes root microbiome assembly to promote plant health. Proc Natl Acad Sci U S A. 2018 May 29;115(22):E5213-E5222. doi: 10.1073/pnas.1722335115. Epub 2018 Apr 23. PubMed PMID: 29686086; PubMed Central PMCID: PMC5984513.

16: Shi W, Zhang J, Bao N, Guan F, Chen L, Sun J. Design, synthesis, and cytotoxic evaluation of novel scopoletin derivatives. Chem Biol Drug Des. 2018 Feb;91(2):641-646. doi: 10.1111/cbdd.13120. Epub 2017 Nov 9. PubMed PMID: 29052945.

17: Bayoumi SA, Rowan MG, Blagbrough IS, Beeching JR. Biosynthesis of scopoletin and scopolin in cassava roots during post-harvest physiological deterioration: the E-Z-isomerisation stage. Phytochemistry. 2008 Dec;69(17):2928-36. doi: 10.1016/j.phytochem.2008.09.023. Epub 2008 Nov 10. PubMed PMID: 19004461.

18: Siwinska J, Kadzinski L, Banasiuk R, Gwizdek-Wisniewska A, Olry A, Banecki B, Lojkowska E, Ihnatowicz A. Identification of QTLs affecting scopolin and scopoletin biosynthesis in Arabidopsis thaliana. BMC Plant Biol. 2014 Oct 18;14:280. doi: 10.1186/s12870-014-0280-9. PubMed PMID: 25326030; PubMed Central PMCID: PMC4252993.

19: Seo EJ, Saeed M, Law BY, Wu AG, Kadioglu O, Greten HJ, Efferth T. Pharmacogenomics of Scopoletin in Tumor Cells. Molecules. 2016 Apr 15;21(4):496. doi: 10.3390/molecules21040496. PubMed PMID: 27092478; PubMed Central PMCID: PMC6273985.

20: Hou QL, Luo JX, Zhang BC, Jiang GF, Ding W, Zhang YQ. 3D-QSAR and Molecular Docking Studies on the TcPMCA1-Mediated Detoxification of Scopoletin and Coumarin Derivatives. Int J Mol Sci. 2017 Jun 27;18(7). pii: E1380. doi: 10.3390/ijms18071380. PubMed PMID: 28653986; PubMed Central PMCID: PMC5535873.